N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
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Overview
Description
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is a heterocyclic compound that features a unique combination of pyridine, thiazole, and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the thiazole ring through the reaction of a pyridine derivative with a thioamide. This intermediate is then subjected to cyclization with an oxazole precursor to form the final compound. The reaction conditions often include the use of organic solvents such as ethanol or acetonitrile, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its action include signal transduction pathways and metabolic pathways that are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives share the thiazole ring structure and exhibit similar biological activities.
Oxazole Derivatives: Oxazole and its derivatives are structurally related and have comparable chemical reactivity and applications.
Pyridine Derivatives: Pyridine-based compounds are widely studied for their diverse chemical and biological properties.
Uniqueness
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is unique due to the combination of three different heterocyclic rings in its structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2S/c17-11(10-3-6-14-18-10)16-12-15-9(7-19-12)8-1-4-13-5-2-8/h1-7H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUXQVHDCXRYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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